![molecular formula C16H13ClFNO4 B3605621 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B3605621.png)
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide
Overview
Description
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound used in scientific research. It is also known as CFM-2FA and is used in various studies related to cancer and inflammation.
Mechanism of Action
The mechanism of action of CFM-2FA involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. CFM-2FA has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. CFM-2FA also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CFM-2FA has been found to have various biochemical and physiological effects. In cancer cells, CFM-2FA induces apoptosis by activating caspase-3 and caspase-9. CFM-2FA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. In addition, CFM-2FA has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of CFM-2FA is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for cancer research. CFM-2FA also has anti-inflammatory properties, which makes it useful in studies related to inflammation. However, one of the limitations of CFM-2FA is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for CFM-2FA research. One potential direction is the development of CFM-2FA derivatives that have improved solubility in water. Another direction is the investigation of CFM-2FA in combination with other cancer drugs to determine its potential as a combination therapy. Additionally, further studies are needed to determine the potential of CFM-2FA in treating other diseases, such as autoimmune disorders.
Scientific Research Applications
CFM-2FA has been used in various scientific research studies. One of the primary applications of CFM-2FA is in cancer research. Studies have shown that CFM-2FA inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. CFM-2FA has also been found to have anti-inflammatory properties and has been used in studies related to inflammation.
properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPTYNATPOXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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